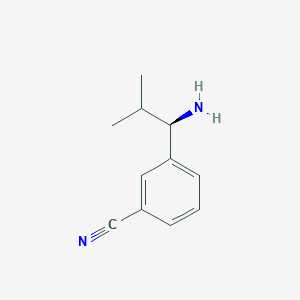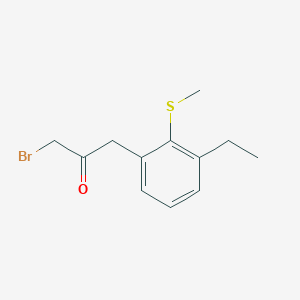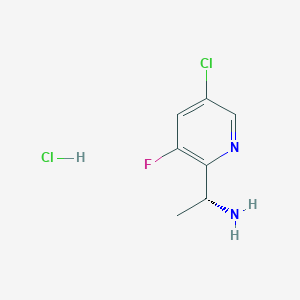
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid is a chemical compound with the molecular formula C8H7ClFNO4 It is a derivative of picolinic acid, characterized by the presence of chlorine, fluorine, and methoxy groups on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid typically involves multi-step organic reactions. One common method includes the halogenation of 3,4-dimethoxypyridine followed by the introduction of the carboxylic acid group. The reaction conditions often require the use of specific reagents such as chlorinating and fluorinating agents under controlled temperature and pressure to ensure the selective substitution of the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3,4-dimethoxypicolinic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.
6-Fluoro-3,4-dimethoxypicolinic acid:
3,4-Dimethoxypicolinic acid: Lacks both halogen atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
5-Chloro-6-fluoro-3,4-dimethoxypicolinic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s stability, binding affinity, and specificity in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
2007917-11-3 |
|---|---|
Molekularformel |
C8H7ClFNO4 |
Molekulargewicht |
235.59 g/mol |
IUPAC-Name |
5-chloro-6-fluoro-3,4-dimethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7ClFNO4/c1-14-5-3(9)7(10)11-4(8(12)13)6(5)15-2/h1-2H3,(H,12,13) |
InChI-Schlüssel |
LVTLXXFRDXQMGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC(=C1Cl)F)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine HCl](/img/structure/B14035968.png)


![(2E)-3-[3-Bromo-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B14035981.png)





![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)




